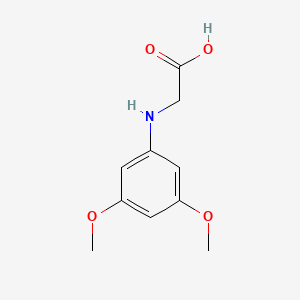

(3,5-Dimethoxy-phenylamino)-acetic acid

Description

Contextualization within Modern Medicinal Chemistry and Organic Synthesis

(3,5-Dimethoxy-phenylamino)-acetic acid belongs to the structural class of N-aryl amino acids, a scaffold of significant interest in contemporary chemical research. This classification places it at the intersection of medicinal chemistry and organic synthesis, where molecules with its core features—an N-phenylglycine moiety and a dimethoxy-substituted aromatic ring—are actively explored. In medicinal chemistry, the N-phenylglycine framework is recognized as a key component in the design of various therapeutic agents. For instance, derivatives of N-phenylglycine have been developed as potent and selective agonists for the β3-adrenoceptor, which may be useful for treating urinary frequency and incontinence. nih.gov The synthesis of such derivatives often involves standard organic reactions like N-alkylation using reagents such as ethyl 2-bromoacetate. nih.gov

The 3,5-dimethoxy substitution pattern on the phenyl ring is another feature of strategic importance. This motif is found in numerous bioactive molecules and is known to influence a compound's pharmacological profile. The methoxy (B1213986) groups can alter properties such as solubility, metabolic stability, and receptor binding affinity. rsc.org For example, the 3,5-dimethoxy derivative of certain ALK2 inhibitors was found to be critical for maintaining potency in structure-activity relationship (SAR) studies. nih.gov The presence of dimethoxybenzene groups is also a key feature in some inhibitors of fibroblast growth factor receptors (FGFRs), where they serve as a selectivity-enhancing motif. nih.gov Dimethoxybenzene derivatives are considered versatile compounds with significant pharmaceutical applications, often serving as crucial intermediates in the synthesis of anti-inflammatory, anti-cancer, and anti-viral drugs. nih.gov

Strategic Importance of Aryl Amino Acids in Chemical Biology and Drug Discovery

Aryl amino acids, particularly non-proteinogenic (not found in the 22 naturally encoded amino acids) variants like this compound, are of immense strategic importance in chemical biology and drug discovery. nih.govnih.govresearchgate.net These compounds serve as essential building blocks for creating novel peptides and peptidomimetics with enhanced therapeutic properties. nih.govnih.gov The incorporation of non-proteinogenic amino acids (NPAAs) into peptide-based drug candidates can fundamentally alter their drug-like properties. nih.govnih.gov While peptides made solely of natural amino acids often suffer from poor stability in biological systems, the inclusion of NPAAs can significantly improve their stability, potency, bioavailability, and permeability. nih.govnih.gov

N-aryl amino acids are particularly desirable for incorporating functionalized amino acids into proteins, which aids in the development of new methods for studying protein structure and function. nih.gov This class of compounds is present in the core structure of important bioactive molecules, such as the antibiotics methicillin (B1676495) and penicillin V, highlighting them as valuable scaffolds for building new analogues. wikipedia.org Furthermore, the arylation of amino acids is a key strategy for introducing chemical diversity into bioactive molecules and for synthesizing agents with improved potency. nih.gov Research has shown that synthetic N-aryl amino acids can exhibit promising broad-spectrum antibacterial potential, making them valuable lead compounds in the effort to combat antimicrobial resistance. nih.gov The ability to modify peptides with these unique building blocks provides medicinal chemists with a powerful tool to design stable, active, and selective therapeutics. nih.govnih.gov

Historical Development of Compounds Featuring Dimethoxy-Substituted Aromatic Rings

The use of natural products as sources of medicine is a practice that dates back centuries, forming the foundation of early drug discovery. nih.gov Many well-known pharmaceuticals have been isolated from medicinal plants based on knowledge from traditional medicine. nih.gov Within this historical context, aromatic compounds, particularly those derived from benzene, were initially classified based on their odor before their chemical properties were fully understood. wikipedia.org

The dimethoxy-substituted aromatic ring is a structural motif found in a variety of natural products that have been investigated for their medicinal properties. For example, resveratrol, a natural dimethoxybenzene derivative found in grapes, has been studied for its potential to prevent diseases associated with oxidative stress. nih.gov The systematic investigation of plant-derived compounds, such as the isolation of morphine from the opium poppy in the early 19th century, paved the way for chemists to understand how specific structural features contribute to biological activity. nih.gov

The methoxy group (-OCH3) as a substituent on an aromatic ring is known to be an activating group in electrophilic aromatic substitution reactions, meaning it increases the rate of reaction compared to unsubstituted benzene. nih.gov This chemical property, along with the electronic and steric influence of the methoxy groups, has been harnessed by medicinal chemists to fine-tune the activity of drug candidates. The 3,5-dimethoxy substitution pattern, specifically, has been shown to be crucial for the potency of certain enzyme inhibitors by providing shape complementarity within receptor binding pockets. nih.gov The historical exploration of natural products rich in substituted aromatic rings has thus provided a deep well of structural templates, including the dimethoxybenzene core, that continue to inspire the design of modern pharmaceuticals. nih.gov

Overview of Research Trajectories for N-Phenylglycine Derivatives in Academic Literature

Research into N-phenylglycine derivatives has followed several significant trajectories, highlighting their versatility in both industrial and pharmaceutical applications. Historically, N-phenylglycine gained prominence as a key industrial precursor in the synthesis of indigo (B80030) dye. researchgate.net This early application established its importance as a versatile chemical intermediate.

In the realm of medicinal chemistry, research has focused on the synthesis and biological evaluation of N-phenylglycine derivatives for a wide range of therapeutic targets. One major area of investigation has been their role as modulators of neurotransmitter receptors. Notably, certain phenylglycine derivatives have been identified as the first definitive antagonists of metabotropic glutamate (B1630785) receptors, which are crucial for understanding synaptic transmission in the brain. researchgate.net This has spurred further research into developing selective antagonists for different groups of these receptors. researchgate.net

More recent research has explored N-phenylglycine derivatives as potential treatments for other conditions. For example, new series of these compounds have been designed and synthesized as potential anti-inflammatory agents. These studies often involve modifying the N-phenylglycine core to enhance physicochemical and biological characteristics. Another active area of research is in the development of N-phenylglycinamide derivatives as broad-spectrum anticonvulsants, where they are designed as hybrid molecules integrating structural features from other known active compounds. nih.gov These diverse research paths underscore the enduring value of the N-phenylglycine scaffold as a foundational structure for discovering new bioactive compounds. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethoxyanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-8-3-7(11-6-10(12)13)4-9(5-8)15-2/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCVUHFWBCMTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for (3,5-Dimethoxy-phenylamino)-acetic acid

Traditional methods for synthesizing N-aryl amino acids have laid the groundwork for more advanced approaches. These established pathways primarily involve the coupling of an aryl component with an amino acid or a suitable precursor.

N-arylation of amino acids is a direct route to synthesizing compounds like this compound. acs.org This class of reactions involves forming a bond between an aromatic ring and the nitrogen atom of an amino acid. acs.org Transition metal-catalyzed reactions are among the most effective methods for this transformation. acs.org However, a significant challenge in the N-arylation of α-amino acids is the potential for racemization at the stereocenter, a problem that modern catalytic systems aim to overcome. acs.org Besides metal catalysis, other methods such as nucleophilic aromatic substitution and reactions involving hypervalent iodine have also been explored for the N-arylation of amino acids and their esters. acs.org

The coupling of halogenated phenyl derivatives with amino acids represents a cornerstone of N-aryl amino acid synthesis. Two of the most prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-promoted reaction used to form C-N bonds by coupling an aryl halide with an amine. wikipedia.org Traditionally, these reactions demand high temperatures (often over 200°C), polar solvents like dimethylformamide (DMF), and stoichiometric amounts of copper. wikipedia.org For the synthesis of this compound, this would typically involve reacting a halogenated 3,5-dimethoxybenzene with glycine (B1666218) or a glycine ester. Innovations in this method have led to the use of soluble copper catalysts supported by ligands, which can lower the required reaction temperatures. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation. wikipedia.orgorganic-chemistry.org It is known for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the Ullmann reaction. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl amine product. wikipedia.org The development of sterically hindered phosphine (B1218219) ligands has been crucial to the success and versatility of this reaction. wikipedia.org

Table 1: Comparison of Ullmann and Buchwald-Hartwig Reactions for N-Aryl Amino Acid Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (Cu) or Copper Salts (e.g., CuI) wikipedia.org | Palladium (Pd) complexes wikipedia.org |

| Typical Ligands | Often ligand-free or simple ligands like L-proline, diamines wikipedia.orgresearchgate.net | Bulky, electron-rich phosphines (e.g., XPhos, BINAP, DPPF) wikipedia.org |

| Reaction Conditions | High temperatures (often >150-200°C) wikipedia.org | Milder temperatures (often <120°C, sometimes room temp) researchgate.net |

| Substrate Scope | More limited; often requires activated aryl halides wikipedia.org | Very broad; couples a wide range of aryl/heteroaryl halides and amines wikipedia.org |

| Advantages | Inexpensive catalyst researchgate.net | High yields, broad scope, functional group tolerance, milder conditions wikipedia.orgorganic-chemistry.org |

| Disadvantages | Harsh conditions, often requires stoichiometric copper, limited scope wikipedia.org | More expensive catalyst, air-sensitive reagents in some cases wikipedia.org |

Optimizing synthetic routes is critical for improving yields, reducing reaction times, and enhancing product purity. For N-arylation reactions, this often involves screening various components of the catalytic system. In the context of Buchwald-Hartwig amination, for instance, a systematic screening of palladium precatalysts, phosphine ligands, bases, and solvents is a common strategy to identify the most efficient conditions for a specific set of reactants. nih.gov The choice of ligand is particularly critical, as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps in the catalytic cycle. wikipedia.org Similarly, modifications to the Ullmann reaction, such as the use of deep eutectic solvents (DES), have been shown to enable C-N coupling at milder temperatures without the need for additional ligands. nih.gov

Advanced Synthetic Approaches and Sustainable Chemistry Principles

Modern organic synthesis places a strong emphasis on developing environmentally benign and efficient processes. These "green chemistry" principles are increasingly being applied to the synthesis of N-aryl amino acids. mdpi.com

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. acs.org By using microwave irradiation as a heat source, reaction times can be dramatically reduced from hours to minutes, often with improved product yields compared to conventional heating methods. scielo.brrsc.org This technique has been successfully applied to Ullmann couplings, allowing for the rapid synthesis of N-aryl anthranilic acids. scielo.br The efficiency of microwave heating can also facilitate solvent-free reactions, further enhancing the green credentials of a synthetic protocol by minimizing waste. chemsociety.org.ngresearchgate.net

Solvent-free synthesis , or neat reaction, represents a significant step toward sustainable chemistry by eliminating the environmental impact and cost associated with solvent use and disposal. nbu.ac.inrsc.org Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a prominent solvent-free technique that can be applied to C-N bond formation. taltech.eemdpi.com These solventless approaches not only reduce waste but can also simplify product isolation. mdpi.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Ullmann Coupling

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 12 - 24 hours | Moderate to Good | scielo.br |

| Microwave Irradiation | 5 - 40 minutes | Good to Excellent | scielo.brrsc.org |

The development of highly efficient catalytic systems is at the forefront of modern synthetic chemistry for C-N bond formation. rsc.org

For palladium-catalyzed reactions , progress has been marked by the evolution of increasingly sophisticated ligands. Air-stable Pd(I) dimer precatalysts supported by biaryl phosphine ligands have expanded the toolbox for reliable Buchwald-Hartwig amination reactions. rsc.org These advanced catalytic systems are designed to be highly active, enabling the coupling of even challenging substrates under mild conditions with low catalyst loadings. organic-chemistry.org

In copper-catalyzed systems , the shift from stoichiometric copper to catalytic amounts of copper salts with enabling ligands has been a major advancement. organic-chemistry.org Ligand-free copper-catalyzed Ullmann-type reactions have also been developed, sometimes using deep eutectic solvents or nanoparticle catalysts to achieve high efficiency. nih.govmdpi.com

Emerging strategies are also exploring novel catalytic paradigms. Photoredox catalysis , for example, uses light to drive chemical reactions and has been applied to the functionalization of N-aryl glycines through cross-dehydrogenative coupling, offering a metal-free and environmentally friendly approach. nih.govacs.org Furthermore, biocatalysis , which employs enzymes to perform chemical transformations, offers a highly sustainable and stereoselective route. mdpi.com Enzymes like EDDS lyase have been shown to catalyze the asymmetric addition of arylamines to fumarate, producing chiral N-arylated amino acids with excellent enantiomeric excess, highlighting a promising future direction for this field. rug.nl

Green Chemistry Considerations in Synthesis Development

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Key considerations in the development of greener synthetic routes for N-aryl glycine derivatives include the use of environmentally benign solvents, the development of catalyst-focused reactions, and the implementation of energy-efficient methods.

One of the primary goals of green chemistry is to minimize waste and the use of hazardous substances. nih.gov Traditional synthetic methods often rely on volatile and toxic organic solvents. google.com Research into the synthesis of N-substituted glycine derivatives has explored the use of water as a solvent, which is a safe and environmentally friendly alternative. researchgate.netnih.gov The use of alternative, greener solvents like dimethyl carbonate (DMC) is also being investigated for reactions such as esterification. nih.gov

Catalysis plays a pivotal role in green synthesis. The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. For instance, photocatalysis has emerged as a powerful tool in organic synthesis, allowing for reactions to proceed under mild conditions, often using visible light as an energy source and atmospheric oxygen as the terminal oxidant. rsc.org This approach has been successfully applied to the cross-dehydrogenative coupling of N-aryl glycines with other molecules. rsc.org Heterogeneous photocatalysts, such as mesoporous graphitic carbon nitride, are particularly advantageous as they can be easily recovered and reused. rsc.orgnih.gov

Furthermore, the principles of atom economy, which seek to maximize the incorporation of all materials used in the process into the final product, are central to green chemistry. ucl.ac.uk Catalytic direct amidation reactions, for example, avoid the use of stoichiometric coupling reagents that generate significant waste. ucl.ac.ukorganic-chemistry.org Boronic acid-catalyzed amidations represent a step in this direction. ucl.ac.ukorganic-chemistry.org

Energy efficiency is another critical aspect. Microwave-assisted synthesis has been shown to accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.gov The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and cost-effective production processes.

Derivatization Strategies and Analogue Synthesis

The structural scaffold of this compound offers multiple points for modification, enabling the synthesis of a wide array of analogues with potentially diverse biological activities. Derivatization can be targeted at the carboxylic acid moiety, the aromatic ring, or through more complex transformations involving the entire molecule.

Structural Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through esterification and amidation.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through various methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com This is a reversible reaction, and often the alcohol is used in excess to drive the equilibrium towards the ester product. masterorganicchemistry.com

More modern and milder methods are also available. The use of coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate the esterification of carboxylic acids with alcohols under mild conditions. researchgate.net Another approach involves the use of dried Dowex H+ cation-exchange resin, which can be used with or without sodium iodide (NaI) as a catalyst system. nih.gov This method is considered environmentally friendly due to the reusability of the resin. nih.gov For acid-sensitive substrates, Lewis acid catalysts like bismuth(III) compounds have been explored, although side reactions can be a drawback. rug.nl

Amidation:

The formation of an amide bond from the carboxylic acid and an amine is a fundamental transformation in medicinal chemistry. Direct amidation can be achieved by heating the carboxylic acid and amine, often with the removal of water to drive the reaction. ucl.ac.uk However, this often requires harsh conditions.

A more common approach involves the activation of the carboxylic acid. This can be done by converting it to an acid chloride, which then readily reacts with an amine. numberanalytics.com Alternatively, a wide range of coupling reagents can be used to facilitate the reaction under milder conditions. ucl.ac.uk Boronic acids, particularly ortho-iodo arylboronic acids, have been shown to catalyze the direct amidation of carboxylic acids with amines at ambient temperature. organic-chemistry.org This method is notable for its mild conditions and avoidance of stoichiometric activating agents. organic-chemistry.org

Substitutions and Functionalizations on the 3,5-Dimethoxyphenyl Ring

The 3,5-dimethoxyphenyl ring of the parent compound is another key site for introducing structural diversity. The two methoxy (B1213986) groups are electron-donating and direct electrophilic aromatic substitution to the ortho and para positions (positions 2, 4, and 6). However, the amino group is also an activating group, further influencing the reactivity of the ring.

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using nitric acid and sulfuric acid, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the presence of the amino group can complicate these reactions.

The reactivity of the ring can also be exploited in various coupling reactions. For instance, if a bromo or iodo substituent is introduced onto the ring, it can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions, allowing for the introduction of a wide variety of substituents. nih.gov

Diversification via Heterocyclic Annulation and Hybrid Molecule Design

More complex structural modifications can be achieved through reactions that build new heterocyclic rings onto the this compound scaffold or by creating hybrid molecules that combine its structural features with other pharmacophores.

Heterocyclic Annulation:

N-Aryl glycines can serve as precursors for the synthesis of various nitrogen-containing heterocycles. mdpi.com For example, a copper-catalyzed decarboxylative annulation of N-phenylglycines with maleimides has been developed to synthesize 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones. nih.gov This type of cascade reaction, involving oxidative decarboxylation, addition, and intramolecular cyclization, offers a pathway to complex fused heterocyclic systems. nih.gov Applying such strategies to this compound could lead to novel polycyclic structures.

Hybrid Molecule Design:

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to achieve improved or novel biological activities. nih.govnih.gov this compound can be used as a building block in the design of such hybrids. For example, the carboxylic acid functionality can be used to link it to another biologically active molecule, such as an anticancer agent or an antimicrobial compound, via an ester or amide bond. nih.govmdpi.com The design of such hybrid molecules is a prominent strategy in modern drug discovery. nih.govnih.gov

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality can have a profound impact on the biological activity of a molecule. The synthesis of enantiomerically pure analogues of this compound can be approached in several ways. The parent molecule is achiral; however, substitution at the α-carbon of the acetic acid moiety introduces a chiral center.

One strategy for stereoselective synthesis is the use of chiral auxiliaries. For instance, Ellman's chiral tert-butanesulfinamide has been effectively used for the stereoselective synthesis of chiral amines. osi.lv This auxiliary can be reacted with a suitable precursor to direct the stereochemical outcome of a subsequent reaction, and can then be removed.

Catalytic asymmetric synthesis is another powerful approach. For example, nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has been shown to produce chiral α-aryl glycines with high enantioselectivity. researchgate.net Chiral phosphoric acid catalysts have also been employed in the enantioselective radical coupling of N-aryl glycines. nih.gov These methods offer efficient routes to optically active α-amino acid derivatives. thieme-connect.com

The development of stereoselective methods for the synthesis of Michael adducts using iminium catalysis with chiral primary amines also presents a viable route to chiral derivatives. beilstein-journals.org These advanced synthetic strategies allow for the preparation of specific stereoisomers of this compound analogues, which is crucial for investigating their structure-activity relationships.

Biological and Pharmacological Investigations in Vitro and Preclinical in Vivo Studies

Antioxidant Properties and Reactive Oxygen Species Scavenging

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

It is concluded that (3,5-Dimethoxy-phenylamino)-acetic acid is a compound for which the biological and pharmacological activities have not been reported in publicly accessible scientific databases. Future research may shed light on the potential therapeutic properties of this molecule.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research data specifically concerning the biological and pharmacological properties of the chemical compound this compound.

The performed searches aimed to identify studies related to the compound's antioxidant potential, including Ferric Reducing Antioxidant Power (FRAP) assays and cellular antioxidant activity in preclinical models. Additionally, the search sought information on its antiproliferative and cytotoxic effects against cancer cell lines, mechanisms of action such as apoptosis induction and cell cycle arrest, and any potential for selective cytotoxicity.

Despite utilizing various search strategies, including the compound's chemical name and its CAS number (101345-63-5), no specific studies, data tables, or detailed research findings matching the requested parameters could be located. The search results frequently yielded information on structurally related but distinct molecules, such as fentanyl analogues, or general methodologies for the assays , without application to the specific compound of interest.

Therefore, it is not possible to generate a scientifically accurate article based on the provided outline due to the absence of foundational research on this compound in the public domain. The requested sections on its biological and pharmacological investigations remain unaddressed in the current body of scientific literature.

Other Investigated Biological Activities

Anti-inflammatory Modulations and Pathways

No studies detailing the anti-inflammatory effects or the underlying molecular pathways of this compound have been published.

Anticonvulsant Potentials in Animal Models

There is no available research on the anticonvulsant activity of this compound in any animal models of epilepsy.

Enzyme Inhibitory Actions (e.g., Tyrosine Kinase, Phosphatase Inhibition)

Information regarding the inhibitory action of this compound against enzymes such as tyrosine kinases or phosphatases is not present in the available scientific literature.

Anti-angiogenic Research in Preclinical Models

No preclinical studies on the anti-angiogenic potential of this compound have been reported.

Hypolipidemic and Antidiabetic Potential in Animal Models

There are no published animal studies investigating the hypolipidemic or antidiabetic properties of this compound.

Structure Activity Relationship Sar Studies

Influence of 3,5-Dimethoxy Substituents on Biological Activity Profiles

The presence and position of substituents on the phenyl ring are critical determinants of a molecule's pharmacological profile. In the case of (3,5-Dimethoxy-phenylamino)-acetic acid, the two methoxy (B1213986) groups at the 3 and 5 positions are expected to significantly modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

Research on analogous compounds, such as 3,5-dimethoxystilbene (B192122) derivatives, has shed light on the role of the 3,5-dimethoxy substitution. Studies have shown that this substitution pattern can confer specific biological activities. For instance, certain 3,5-dimethoxystilbene analogs have demonstrated notable larvicidal and antifungal activities. nih.gov This suggests that the 3,5-dimethoxy arrangement can be a key feature for specific biological actions.

The table below summarizes the influence of different substitution patterns on the phenyl ring in related compound classes.

| Compound Class | Substitution Pattern | Observed Effect on Biological Activity |

| Aryl Acetamide (B32628) Triazolopyridazines | Electron-withdrawing groups (e.g., halogens) | Potency enhancement |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | Electron-donating methoxy group | Decreased affinity for COX-2 |

| 3,5-Dimethoxystilbenes | 3,5-dimethoxy | Conferral of specific larvicidal and antifungal activities |

Role of the Amino Acid Moiety in Molecular Recognition and Receptor Interactions

The amino acid portion of this compound, specifically the acetic acid linked to a secondary amine, is a critical feature for molecular recognition and interaction with biological receptors. This moiety provides a carboxylic acid group, which is ionizable at physiological pH, allowing for the formation of ionic bonds or hydrogen bonds with receptor sites.

In various classes of drugs, an acetic acid moiety serves as a crucial anchor to the target protein. For example, in the development of selective COX-2 inhibitors, the carboxylic acid functionality is a common feature that contributes to binding at the active site. nih.gov Similarly, in a series of 2-arylsulfanyl-phenyl piperazinyl acetic acids designed as GlyT-1 inhibitors, the acetic acid portion was essential for their activity. nih.gov

Impact of Linker and Core Scaffold Modifications on Pharmacological Potency and Selectivity

The core scaffold of this compound consists of a phenylamino-acetic acid structure. Modifications to this central framework, including the nature of the linker between the phenyl ring and the acidic group, can have a profound impact on pharmacological properties.

In related compound series, alterations to the core structure have led to significant changes in potency and selectivity. For example, in a study of aryl acetamide triazolopyridazines, the piperazine (B1678402) linker was found to be optimal for activity. nih.gov This underscores the importance of the linker's nature in correctly positioning the key interacting groups of the molecule within the receptor's binding pocket.

Exploration of Stereochemical Determinants of Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical factor in determining biological activity. While this compound itself is achiral, the introduction of chiral centers through modification of the core scaffold or substituents would likely lead to stereoisomers with different pharmacological profiles.

In a study of 2-arylsulfanyl-phenyl piperazinyl acetic acids, the (R)-enantiomer of a key compound was identified as a potent glycine (B1666218) transporter-1 inhibitor, highlighting the importance of stereochemistry for activity. nih.gov This stereoselectivity arises from the specific three-dimensional interactions between the drug molecule and its chiral biological target, such as an enzyme or receptor. For a potential drug candidate, it is often the case that one enantiomer is significantly more active than the other, or that the two enantiomers have different biological effects altogether.

Mapping Key Pharmacophoric Features Essential for Desired Biological Response

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, a hypothetical pharmacophore can be constructed based on its structural components and by drawing analogies from related compounds.

The key pharmacophoric features would likely include:

An aromatic ring: The 3,5-dimethoxyphenyl group serves as a hydrophobic core that can engage in van der Waals or pi-pi stacking interactions with the receptor.

Hydrogen bond donors and acceptors: The methoxy groups' oxygen atoms can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor.

A carboxylic acid group: This functions as a key hydrogen bond donor and acceptor, and as a potential ionic interaction site.

The spatial arrangement of these features is critical. The distance and relative orientation between the aromatic ring, the hydrogen bonding groups, and the carboxylic acid would define the molecule's ability to fit into a specific receptor binding site. In studies of other drug classes, such as selective 5-HT2A receptor agonists based on a 2,5-dimethoxyphenyl scaffold, the precise positioning of these functional groups was found to be crucial for potency and selectivity. nih.gov

The table below outlines the potential pharmacophoric features of this compound.

| Pharmacophoric Feature | Potential Role in Biological Interaction |

| 3,5-Dimethoxyphenyl Ring | Hydrophobic interactions, pi-pi stacking |

| Methoxy Groups | Hydrogen bond acceptors |

| Amino Group | Hydrogen bond donor, linker |

| Carboxylic Acid | Hydrogen bond donor/acceptor, ionic interactions |

Molecular Interaction and Mechanistic Investigations

Identification of Putative Molecular Targets and Binding Partners

There is no available research that identifies the putative molecular targets or binding partners of (3,5-Dimethoxy-phenylamino)-acetic acid. Computational (in silico) or experimental (in vitro) studies, such as affinity chromatography, yeast two-hybrid screening, or mass spectrometry-based approaches, have not been published for this compound. nih.gov Therefore, no data exists to suggest which proteins, receptors, or other biological molecules it may interact with.

Ligand-Receptor Binding Studies through Biochemical Assays

Consistent with the absence of identified targets, there are no published ligand-receptor binding studies for this compound. Methodologies such as radioligand binding assays, fluorescence polarization, surface plasmon resonance, or isothermal titration calorimetry have not been applied to characterize the binding affinity (like Kd or IC50 values) of this compound to any specific receptor. nih.govrevvity.comnih.govmerckmillipore.com

Pathway Modulations and Cellular Signaling Cascade Analysis

Research detailing how this compound might modulate cellular signaling pathways is not available. Studies that would typically investigate the compound's effect on specific signaling cascades, such as MAP kinase, PI3K/Akt, or JAK/STAT pathways, have not been conducted. nih.gov Consequently, there is no information on whether this compound acts as an agonist, antagonist, or modulator of any known signaling pathway.

Investigation of Compound-Induced Gene Expression Changes

There are no public records of studies investigating changes in gene expression induced by this compound. Techniques such as microarray analysis or RNA-sequencing (RNA-Seq), which would provide insight into which genes are up- or down-regulated upon cellular exposure to the compound, have not been reported. mdpi.combioclavis.co.uk As such, its potential influence on genomic activity remains unknown.

Computational Chemistry and Cheminformatics

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. These methods provide insights into the binding affinity, conformation, and stability of the ligand-target complex at an atomic level.

While specific molecular docking and MD simulation studies focused exclusively on (3,5-Dimethoxy-phenylamino)-acetic acid are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential interactions. For a molecule like this compound, key structural features would be central to its binding profile. The dimethoxy-phenyl group can participate in hydrophobic and van der Waals interactions within a protein's binding pocket. The secondary amine and the carboxylic acid moieties are capable of forming crucial hydrogen bonds with amino acid residues, acting as hydrogen bond donors and acceptors, respectively.

MD simulations could further elucidate the dynamic behavior of this compound within a binding site over time, assessing the stability of the predicted binding pose and the flexibility of both the ligand and the protein. Such simulations are critical for understanding the thermodynamics and kinetics of binding, which are important determinants of a drug's efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of novel compounds and to guide the synthesis of more potent analogues. The development of a robust QSAR model involves calculating a set of molecular descriptors that encode the structural, physicochemical, and electronic properties of the molecules.

For this compound, a QSAR study would involve a dataset of structurally related compounds with experimentally determined biological activities. The model would aim to identify which molecular properties are most influential for the observed activity. Machine learning algorithms are increasingly being used to develop sophisticated QSAR models.

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound and Related Compounds

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| Topological | Molecular Weight | Can influence binding and ADME properties. |

| Wiener Index | Relates to molecular branching and compactness. | |

| Electronic | Dipole Moment | Influences interactions with polar residues in the target. |

| HOMO/LUMO Energies | Related to chemical reactivity and charge transfer interactions. | |

| Physicochemical | LogP (Lipophilicity) | A key determinant of membrane permeability and solubility. |

| Polar Surface Area (PSA) | Affects cell penetration and transport characteristics. |

The insights gained from such a QSAR model could guide the modification of the this compound scaffold to enhance its biological activity.

In Silico ADME Prediction for Compound Development

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its success as a drug. In silico ADME prediction provides an early assessment of these properties, helping to identify potential liabilities before significant resources are invested. Various computational models and software tools are available to predict a wide range of ADME parameters.

A predicted ADME profile for this compound would likely show good oral bioavailability based on Lipinski's Rule of Five, a widely used guideline for drug-likeness. Its molecular weight and the number of hydrogen bond donors and acceptors fall within the favorable range. However, the presence of a carboxylic acid group might influence its metabolic stability and excretion pathway.

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value/Classification | Implication for Drug Development |

| Molecular Weight | 197.21 g/mol | Favorable for oral absorption. |

| LogP (Octanol/Water) | 1.5 - 2.5 | Indicates a balance between solubility and lipophilicity. |

| Topological Polar Surface Area (TPSA) | 58.4 Ų | Suggests good cell permeability. |

| Hydrogen Bond Donors | 2 | Within the optimal range for drug-likeness. |

| Hydrogen Bond Acceptors | 4 | Within the optimal range for drug-likeness. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeability | Low to Moderate | May have limited central nervous system penetration. |

It is important to note that these are predictive values and would require experimental validation.

Virtual Screening and Library Design through Computational Approaches

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. In a ligand-based virtual screen, compounds are sought that are structurally similar to known active molecules. In a structure-based virtual screen, molecular docking is used to assess the binding of library compounds to the three-dimensional structure of the target.

This compound could serve as a starting point for the design of a virtual library. By systematically modifying its core structure—for example, by altering the substitution pattern on the phenyl ring, changing the linker between the phenyl ring and the acetic acid, or replacing the carboxylic acid with other functional groups—a library of related compounds can be generated. This library could then be screened in silico against a specific biological target to identify potentially more potent or selective compounds. This process significantly accelerates the hit-to-lead optimization phase of drug discovery.

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to the vibrational frequencies of specific bonds within the molecule.

For (3,5-Dimethoxy-phenylamino)-acetic acid, the key functional groups are the secondary amine (N-H), the carboxylic acid (C=O and O-H), the ether linkages (C-O), and the substituted aromatic ring. The FTIR spectrum provides clear, characteristic absorption bands for these groups. researchgate.netresearchgate.net For instance, the stretching vibration of the N-H bond and the broad O-H stretch of the carboxylic acid are typically observed in the 3300-2500 cm⁻¹ region. scribd.com The sharp, intense peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. researchgate.netscribd.com

Raman spectroscopy offers complementary information. While strong in FTIR, the O-H stretch is typically weak in Raman. Conversely, the symmetric vibrations of the aromatic ring and other non-polar bonds often produce strong Raman signals. rsc.orgnih.gov The combination of both techniques allows for a robust identification of the molecular framework. nih.gov

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | FTIR | 3300 - 2500 | Broad, Strong |

| Secondary Amine | N-H stretch | FTIR | 3500 - 3300 | Medium |

| Aromatic/Aliphatic | C-H stretch | FTIR/Raman | 3100 - 2850 | Medium-Strong |

| Carbonyl | C=O stretch | FTIR/Raman | 1725 - 1700 | Strong (FTIR) |

| Aromatic Ring | C=C stretch | FTIR/Raman | 1600 - 1450 | Medium-Strong |

| Ether | C-O stretch | FTIR | 1250 - 1050 | Strong |

| Carboxylic Acid | C-O stretch | FTIR | 1320 - 1210 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum for this compound would show distinct signals for each unique proton environment. The two methoxy (B1213986) groups (-OCH₃) would appear as a sharp singlet around 3.7-3.8 ppm. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety would likely appear as a singlet around 4.0 ppm. The aromatic protons on the 3,5-disubstituted ring are expected to produce a characteristic pattern: a triplet (or a narrow triplet appearing as a singlet) for the proton at the C4 position and a doublet for the protons at the C2 and C6 positions, typically in the 6.0-7.0 ppm range. The acidic proton (COOH) would present as a broad singlet at a downfield shift, often above 10 ppm, while the amine proton (NH) would also be a broad singlet, its position being variable depending on the solvent and concentration. chemicalbook.comorganicchemistrydata.orgchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-175 ppm. The aromatic carbons bonded to the methoxy groups and the nitrogen atom would be found between 140 and 162 ppm. The remaining aromatic carbons would resonate between 90 and 110 ppm. The methoxy carbons would give a signal around 55 ppm, and the methylene carbon of the acetic acid group would be expected around 45-50 ppm. rsc.orgorgsyn.orgchemicalbook.com

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the assignments. COSY would show correlations between adjacent protons, while HSQC would correlate each proton signal with its directly attached carbon atom, leaving no ambiguity in the final structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity / Notes |

| COOH | >10 | ~173 | Broad s / s |

| CH₂ | ~4.0 | ~48 | s / t |

| NH | Variable | - | Broad s / - |

| Ar-C1 | - | ~145 | - / s |

| Ar-C2, C6 | ~6.1 | ~95 | d / d |

| Ar-C3, C5 | - | ~161 | - / s |

| Ar-C4 | ~6.0 | ~93 | t / d |

| OCH₃ | ~3.75 | ~55 | s / q |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. s=singlet, d=doublet, t=triplet, q=quartet.

Mass Spectrometry (MS, High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₃NO₄), the calculated monoisotopic molecular weight is 211.0845 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 211. Key fragmentation pathways would include the loss of the carboxyl group (M-45) to give a fragment at m/z 166, and the loss of a methoxy group (M-31) resulting in a peak at m/z 180. Further fragmentation of the aromatic ring structure would also be observed.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. d-nb.infonih.gov Obtaining a mass of 211.0845 would unequivocally confirm the elemental composition as C₁₀H₁₃NO₄, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Identity | Notes |

| 211.0845 | [M]⁺ | Molecular Ion (HRMS) |

| 166 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 180 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 152 | [M - COOH - CH₂]⁺ | Subsequent loss from m/z 166 |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique is capable of providing precise data on bond lengths, bond angles, and torsional angles.

The process involves growing a suitable single crystal of this compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. The electron density map calculated from the diffraction data allows for the precise placement of every atom in the crystal lattice.

For this compound, a crystal structure would confirm the planar geometry of the phenyl ring and the spatial arrangement of the methoxy and amino-acetic acid substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine groups of adjacent molecules, which dictate the crystal packing. nih.gov While no public crystal structure data is currently available for this specific compound, this methodology remains the gold standard for absolute structural confirmation.

Chromatographic Techniques (High-Performance Liquid Chromatography, Thin-Layer Chromatography) for Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for purity analysis and quantification. researchgate.net A typical method for this compound would employ a reversed-phase C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. cnrs.frnih.gov Detection using a UV detector would be effective due to the aromatic chromophore, with monitoring likely set between 254 nm and 280 nm. cnrs.fr A pure sample would exhibit a single major peak at a characteristic retention time.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity. nih.gov For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) would likely provide good separation. pageplace.deresearchgate.net After development, the spot corresponding to the product can be visualized under UV light (254 nm). The purity is estimated by the absence of secondary spots, and the retention factor (Rf) value serves as a characteristic identifier for a given solvent system.

Table 4: Typical Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection Method |

| HPLC | Reversed-Phase C18 | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | UV at 254 nm |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (e.g., 1:1 v/v) | UV light (254 nm) |

Future Research and Translational Perspectives of this compound

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery and development. The compound this compound represents a scaffold with potential for further investigation. This article outlines future research directions and translational perspectives for this compound, focusing on rational drug design, exploration of new therapeutic applications, integration of multi-omics data, and challenges in scalable synthesis.

Q & A

Q. What are the recommended synthetic routes for (3,5-Dimethoxy-phenylamino)-acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki–Miyaura coupling, a cross-coupling reaction that facilitates aryl-aryl bond formation. Key factors include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.

- Optimization of solvent systems (e.g., DMF or THF) and temperature (typically 80–100°C).

- Protection of the amino group during coupling to prevent side reactions. Yield improvements are achieved by controlling stoichiometry and purging oxygen to stabilize catalysts .

Q. What storage conditions ensure chemical stability of this compound in laboratory settings?

- Store at –20°C in airtight, light-resistant containers.

- Avoid moisture and heat, which accelerate degradation.

- Incompatible with strong acids/alkalis and oxidizing agents (e.g., HNO₃, H₂O₂); use inert atmospheres for long-term storage .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- HPLC : Quantify purity using reverse-phase C18 columns and UV detection at 230–280 nm.

- NMR : Confirm substituent positions via ¹H NMR (δ 3.8–4.2 ppm for methoxy groups) and ¹³C NMR (carbonyl resonance ~170 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 241.1) .

Advanced Research Questions

Q. How do temporal effects influence experimental outcomes when using this compound in biochemical assays?

The compound degrades over time under standard lab conditions, altering its bioactivity. Mitigation strategies include:

- Regular stability checks via HPLC every 2–4 weeks.

- Use of freshly prepared solutions for enzyme inhibition studies.

- Monitoring pH shifts in aqueous buffers, as degradation products may acidify media .

Q. What methodologies resolve contradictions in reported enzyme interactions (e.g., phenylacetate-CoA ligase)?

Discrepancies in enzyme activity data may arise from:

Q. How can researchers design experiments to account for hazardous decomposition products?

While decomposition data are limited, proactive measures include:

- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >150°C).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Screen for volatile byproducts during heating.

- In vitro toxicity screening : Use cell viability assays (e.g., MTT) to assess degradant effects .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

- Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes.

- pH adjustment : Solubilize via sodium salt formation at pH >7.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) enhances bioavailability .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) across studies?

Variations may arise from solvent polarity, concentration, or impurity interference. Best practices:

- Cross-reference with computational predictions (e.g., DFT-based NMR chemical shift calculations).

- Replicate experiments using deuterated solvents (e.g., D₂O, CDCl₃) for consistency .

Q. What statistical approaches are recommended for reconciling variability in dose-response studies?

- Non-linear regression : Fit data to Hill or logistic models to estimate EC₅₀/IC₅₀.

- ANOVA with post-hoc tests : Identify outliers in multi-group comparisons.

- Meta-analysis : Pool data from independent replicates to improve confidence intervals .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.